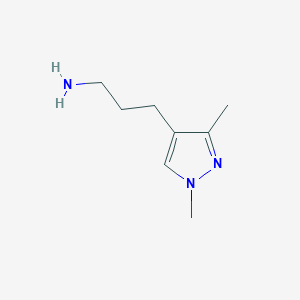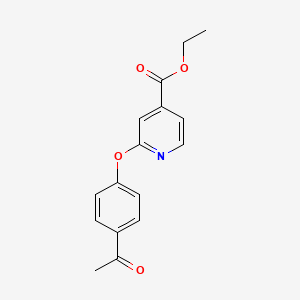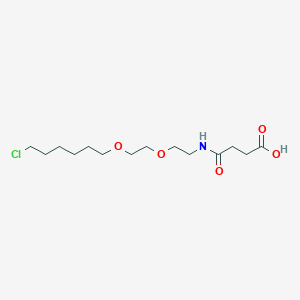
3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine
Overview
Description
3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine , also known by its chemical formula C8H15N3 , is a heterocyclic compound. It features a pyrazole ring with two methyl groups at positions 3 and 5, attached to a propylamine side chain. This compound exhibits interesting pharmacological properties and has been studied for potential therapeutic applications.
Synthesis Analysis
The synthesis of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine involves several steps. While I don’t have specific synthetic procedures for this compound, researchers typically employ methods such as condensation reactions, cyclizations, and functional group transformations. Further exploration of the literature would provide detailed synthetic routes.
Molecular Structure Analysis
The molecular structure of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine consists of the following components:
- Pyrazole Ring : The central pyrazole ring contains nitrogen atoms at positions 1 and 3, along with the two methyl groups.
- Propylamine Side Chain : The propylamine group is attached to the pyrazole ring, providing the compound’s basic character.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Substitution Reactions : The amino group can undergo nucleophilic substitution reactions.
- Acid-Base Reactions : The basic nitrogen atom can react with acids.
- Functional Group Transformations : Researchers may modify the compound to introduce additional functional groups.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 153.22 g/mol.
- Melting Point : Varies based on crystalline form.
- Solubility : Soluble in polar solvents (e.g., water, methanol).
- Stability : Stable under standard conditions.
Scientific Research Applications
Synthesis of Tetrahydrobenzo[b]pyrans
- Research highlights the significance of tetrahydrobenzo[b]pyrans, a class of heterocyclic compounds, in organic chemistry and pharmacology. Organocatalysts are used for three-component condensation processes involving dimedone, aldehydes, and malononitrile, emphasizing green chemistry principles (H. Kiyani, 2018).
Pyrazole Heterocycles in Medicinal Chemistry
- Pyrazole heterocycles are identified as pharmacophores due to their extensive biological activities, such as anticancer, analgesic, and anti-inflammatory properties. Their synthesis involves condensation and cyclization steps, highlighting their role in medicinal chemistry (A. M. Dar & Shamsuzzaman, 2015).
Pyrazoline Derivatives for Anticancer Applications
- The study of pyrazoline derivatives, known for their anticancer activities, emphasizes the potential of these compounds in pharmaceutical research. Pyrazolines, being electron-rich nitrogen carriers, show significant biological effects, encouraging further exploration for anticancer applications (Pushkar Kumar Ray et al., 2022).
Amine-Functionalized Sorbents for PFAS Removal
- Amine-containing sorbents offer alternative solutions for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies, demonstrating the environmental applications of amine-functionalized materials in treating water contaminants (M. Ateia et al., 2019).
Pyrazoline Chemistry in Heterocyclic Synthesis
- The reactivity of pyrazoline derivatives for synthesizing a wide range of heterocyclic compounds, including anticancer agents, showcases their versatility and potential in drug discovery and development (M. A. Gomaa & H. Ali, 2020).
Safety And Hazards
- Toxicity : Assessments of toxicity are essential. Animal studies and in vitro experiments are needed.
- Handling Precautions : Proper lab safety protocols should be followed during handling.
- Environmental Impact : Consider its environmental fate and potential ecological effects.
Future Directions
Future research on 3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine should focus on:
- Biological Activity : Investigate its potential as a drug candidate (e.g., antiviral, anticancer, or anti-inflammatory properties).
- Structure-Activity Relationships : Explore modifications to enhance efficacy.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
Please note that this analysis is based on available information, and further studies are necessary to fully understand the compound’s properties and potential applications12345.
properties
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7-8(4-3-5-9)6-11(2)10-7/h6H,3-5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXRHTHFNVESCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Dimethyl-1H-pyrazol-4-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1530603.png)






![[4-(Methoxymethyl)oxan-4-yl]methanamine](/img/structure/B1530617.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-phenylacetamide](/img/structure/B1530619.png)
![2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione](/img/structure/B1530620.png)


